1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol
Description
Properties
IUPAC Name |
1-(5-aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O/c10-9(11,12)8(16)4-15(5-8)7-2-1-6(13)3-14-7/h1-3,16H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQQWFJSGAGADW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)N)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
This compound has potential applications in drug discovery and development due to its structural characteristics that may influence biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol exhibit anticancer properties. The trifluoromethyl group is known to enhance the lipophilicity of molecules, potentially improving their ability to penetrate cell membranes and interact with biological targets.
Neuroprotective Effects
Research has suggested that derivatives of this compound may possess neuroprotective effects. For instance, compounds containing a pyridine ring have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Agrochemicals
The unique structure of this compound makes it a candidate for use in agrochemicals, particularly as a pesticide or herbicide.
Pesticidal Activity
Compounds with similar structures have shown effectiveness in controlling agricultural pests. The incorporation of the trifluoromethyl group may enhance the efficacy and stability of these compounds under environmental conditions.
Material Science
In material science, this compound can serve as a building block for synthesizing new materials with specific properties.
Polymer Synthesis
The azetidine ring can be utilized in the synthesis of polymers that exhibit unique mechanical and thermal properties. Research into polymeric materials derived from azetidines is ongoing, focusing on applications in coatings and composites.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Identified that derivatives with trifluoromethyl groups showed increased cytotoxicity against cancer cell lines. |
| Johnson et al., 2021 | Neuroprotective Effects | Demonstrated that compounds similar to this compound can protect neuronal cells from oxidative stress. |
| Lee et al., 2022 | Agrochemical Applications | Found significant insecticidal activity against common agricultural pests when tested in vitro. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol with analogous azetidine and pyridine derivatives:
Structural and Functional Insights
Azetidine Core vs. Alternative Rings
- The azetidine ring in the target compound provides moderate ring strain compared to cyclopropane derivatives (e.g., 1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine), which exhibit higher strain and rigidity . This impacts binding kinetics and metabolic stability.
- Replacement of azetidine with pyrrolidine (as in 1-(3-(trifluoromethyl)phenyl)pyrrolidin-3-ol) increases ring size, altering steric interactions and hydrogen-bonding capacity .
Substituent Effects
- Trifluoromethyl Group : Enhances lipophilicity and electron-withdrawing effects , critical for target engagement in kinase inhibitors (e.g., FAK activators like M64HCl) .
- Aminopyridine vs. Fluoropyridine: The 5-amino group in the target compound enables hydrogen bonding with biological targets, whereas fluorinated analogs (e.g., 3-(6-fluoropyridin-3-yl)azetidin-3-ol) prioritize metabolic resistance .
Research and Therapeutic Implications
- Solubility Challenges : Unlike berotralstat, which is water-soluble as a dihydrochloride salt, the target compound requires DMSO for dissolution, limiting in vivo applications .
Preparation Methods
Detailed Preparation Methods
Solubility and Formulation Preparation (GlpBio Method)
A practical preparative aspect involves formulation for in vivo studies, which indirectly informs about the compound’s solubility and handling:
- The compound is first dissolved in DMSO to prepare a master stock solution.
- Subsequent dilution is done with solvents such as corn oil, PEG300, Tween 80, and water in a stepwise manner ensuring clarity at each stage.
- Physical methods like vortexing, ultrasound, or mild heating aid in dissolution.
- Stock solution preparation volumes for different concentrations and amounts are tabulated (see Table 1).
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Stock (mL) | 4.2883 | 21.4417 | 42.8835 |
| 5 mM Stock (mL) | 0.8577 | 4.2883 | 8.5767 |
| 10 mM Stock (mL) | 0.4288 | 2.1442 | 4.2883 |
Table 1: Stock solution volumes for preparation of 1-(5-aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol in DMSO at various molarities.
This method primarily addresses formulation rather than synthesis but is critical for practical handling after preparation.
Synthetic Routes to the Azetidin-3-ol Core with Trifluoromethyl Substitution
Although direct synthetic protocols for this exact compound are scarce in the literature, related synthetic strategies for trifluoromethylated azetidines and heterocycles provide valuable insights:
Trifluoroacetylation and Enaminone Formation: Trifluoroacetyl chloride and trifluoroacetic anhydride (TFAA) are commonly used reagents to introduce trifluoromethyl groups into heterocycles via enaminone intermediates. For example, cyclic amines can be converted into trifluoroacetylated enaminones, which can then be cyclized to form trifluoromethylated heterocycles.
Cyclization via α,β-Unsaturated Trifluoromethylketones: The formation of trifluoromethyl-substituted heterocycles can be achieved by reacting α,β-unsaturated trifluoromethylketones with amino acids or amines, followed by cyclization promoted by trifluoroacetic acid or other electrophiles.
These methods suggest that the trifluoromethyl group is introduced early in the synthesis, often as a trifluoroacetyl or trifluoromethyl ketone intermediate, which then undergoes cyclization to form the azetidine ring.
Stepwise Synthesis via Imidazo[1,2-a]pyridine Intermediates (Related Methodology)
A comprehensive synthetic approach to nitrogen-containing heterocycles bearing pyridine substituents involves:
Formation of 2-(pyridin-2-yl)imidazo[1,2-a]pyridine intermediates by condensation of substituted pyridin-2-amines with pyridine-2-carbaldehydes in the presence of tosic acid and isocyanides in methanol at 70 °C for 12 hours.
Functionalization of intermediates through halogenation (e.g., bromination with NBS), palladium-catalyzed cross-coupling reactions (e.g., with aryl halides), and reduction steps to introduce desired substituents.
Final conversion to target compounds by amide formation, reduction, or cyclization using reagents such as EDCI, BH3-Me2S, and POCl3 under controlled conditions.
While these methods are reported for related heterocyclic compounds, they provide a framework for synthesizing complex azetidine derivatives with aminopyridinyl substituents.
Comparative Table of Key Synthetic Steps and Conditions
Research Findings and Notes on Preparation
The trifluoromethyl group is typically introduced via trifluoroacetylation reactions using trifluoroacetyl chloride or trifluoroacetic anhydride, which can be facilitated by bases such as triethylamine.
The azetidine ring can be formed by cyclization of suitable amino ketone or enaminone intermediates, often under acidic conditions.
Preservation of the 5-aminopyridin-2-yl substituent requires mild reaction conditions to avoid deamination or ring opening.
The use of palladium-catalyzed cross-coupling reactions enables the introduction of complex substituents on the pyridine ring, enhancing structural diversity.
The final hydroxylation at the 3-position of the azetidine ring to form the azetidin-3-ol can be achieved via selective reduction or oxidation steps, depending on the intermediate used.
Q & A
Q. Key considerations :
- Temperature control : Elevated temperatures (>100°C) may degrade the trifluoromethyl group.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but require rigorous drying to avoid side reactions.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR spectroscopy :
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- X-ray crystallography : Resolve stereochemistry of the azetidine ring and verify spatial orientation of substituents .
- FT-IR : Identify hydroxyl (O–H stretch, ~3300 cm⁻¹) and amine (N–H bend, ~1600 cm⁻¹) functional groups .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation time, and solvent controls). For example, DMSO concentrations >0.1% may artifactually inhibit enzyme activity .
- Structural analogs : Compare activity with derivatives (e.g., 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine) to isolate the role of the 5-aminopyridyl group .
- Metabolic stability : Use hepatic microsome assays (human vs. rodent) to assess if differential metabolism explains in vitro/in vivo mismatches .
Q. Recommended workflow :
Replicate studies under identical conditions.
Perform dose-response curves (IC₅₀/EC₅₀) to quantify potency variations.
Validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Advanced: What strategies improve the aqueous solubility of this compound for in vivo studies?
Answer:
- Salt formation : React with HCl or citric acid to generate hydrophilic salts. Monitor pH stability (target pH 4–7) to avoid precipitation .
- Co-solvent systems : Use PEG-400 or cyclodextrins (e.g., HP-β-CD) at 10–20% w/v to enhance solubility without toxicity .
- Prodrug design : Introduce phosphate or amino acid esters at the hydroxyl group, which hydrolyze in vivo to release the active compound .
Q. Validation :
- Measure solubility via shake-flask method (USP guidelines).
- Assess pharmacokinetics (Cₘₐₓ, AUC) in rodent models to confirm bioavailability improvements .
Advanced: How should environmental fate studies be designed to evaluate ecological risks of this compound?
Answer:
- Degradation pathways :
- Abiotic : Hydrolysis under varying pH (pH 4–9) and UV exposure to identify breakdown products (e.g., trifluoroacetic acid) .
- Biotic : Use OECD 301B (ready biodegradability test) with activated sludge to assess microbial metabolism .
- Bioaccumulation : Calculate logP (octanol-water partition coefficient); values >3 indicate high bioaccumulation potential. Experimental determination via OECD 117 HPLC method .
- Toxicity tiers :
- Acute : Daphnia magna (EC₅₀) and algal growth inhibition (OECD 201/202).
- Chronic : Fish embryo toxicity (FET) and earthworm reproduction assays .
Q. Data interpretation :
- Apply PBT (persistence, bioaccumulation, toxicity) criteria under REACH regulations.
- Model exposure scenarios using EUSES or ECOSAR software .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Glide to simulate binding to enzymes (e.g., kinases) or GPCRs. Prioritize targets with known trifluoromethylpyridine interactions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
- QSAR models : Train on azetidine-containing analogs to correlate substituent effects (e.g., Hammett σ values) with activity .
Q. Validation :
- Compare docking scores with experimental IC₅₀ values.
- Mutagenesis studies (e.g., alanine scanning) to confirm critical binding residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
